2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid
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Overview
Description
2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid typically involves multiple steps:
Nitration of Phenylquinazoline: The starting material, 4-phenylquinazoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Coupling with Propanoic Acid: The resulting 6-amino-4-phenylquinazoline is then coupled with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and reduction steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or sulfonated quinazoline derivatives.
Scientific Research Applications
2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazoline core can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the nitro and amino groups, making it less reactive in redox reactions.
6-Nitroquinazolin-4-one: Similar nitro group but lacks the phenyl and amino groups, affecting its biological activity.
4-Aminoquinazoline: Contains an amino group but lacks the nitro and phenyl groups, altering its chemical reactivity and biological properties.
Uniqueness
2-[(6-Nitro-4-phenylquinazolin-2-yl)amino]propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and amino groups allows for diverse chemical transformations, while the phenyl group enhances its interaction with biological targets.
This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14N4O4 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[(6-nitro-4-phenylquinazolin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C17H14N4O4/c1-10(16(22)23)18-17-19-14-8-7-12(21(24)25)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,22,23)(H,18,19,20) |
InChI Key |
PXAIABASPLKSON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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